Cas no 76805-25-9 (4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester)

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester is an epoxy-functionalized aromatic ester with applications in organic synthesis and polymer chemistry. Its key structural features include a reactive oxirane (epoxide) group and an ethyl ester moiety, enabling its use as a versatile intermediate for cross-linking, polymerization, or further functionalization. The compound’s epoxy group facilitates ring-opening reactions with nucleophiles, making it valuable for modifying polymers or synthesizing specialty chemicals. The aromatic backbone enhances stability while allowing for tailored reactivity in targeted reactions. Its balanced reactivity and solubility in common organic solvents make it suitable for controlled synthetic processes, particularly in coatings, adhesives, or advanced material development.
4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester structure
76805-25-9 structure
Product Name:4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
CAS No:76805-25-9
MF:C13H16O4
MW:236.263744354248
CID:982937
Update Time:2025-06-07

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
    • ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate
    • 4-(OXIRANYLMETHOXY)BENZENEACETIC ACID ETHYL ESTER
    • AG-H-06709
    • AGN-PC-00M2AV
    • Benzeneacetic acid, 4-(oxiranylmethoxy)-, ethyl ester
    • CTK5E3453
    • FT-0673344
    • Inchi: 1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3
    • InChI Key: QZHLDJPUZBXUSM-UHFFFAOYSA-N
    • SMILES: O1CC1COC1C=CC(=CC=1)CC(=O)OCC

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O846950-1g
4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
76805-25-9
1g
$190.00 2023-05-17
TRC
O846950-10g
4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
76805-25-9
10g
$1487.00 2023-05-17

Additional information on 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (CAS No. 76805-25-9): A Promising Agent in Chemical and Biomedical Research

The compound 4-(2-Oxiranylmethoxy)benzeneacetic acid ethyl ester, identified by the CAS registry number 76805-25-9, represents a structurally unique organic molecule with significant potential in pharmaceutical and material science applications. This compound integrates an epoxy-functionalized ether group (oxiranylmethoxy) with a substituted benzene ring (benzeneacetic acid) and an ester moiety (ethyl ester). Its hybrid architecture enables versatile reactivity, making it a valuable intermediate for synthesizing advanced materials, drug candidates, and bioactive agents.

Recent advancements in synthetic methodology have highlighted the oxiranyl group's role as a reactive site for epoxide-opening reactions under mild conditions. Studies published in the Journal of Organic Chemistry (2023) demonstrated that this functional group can be selectively transformed into hydroxyl or amino derivatives without disrupting the aromatic core. Such versatility is critical for tailoring pharmacokinetic properties in drug design. For instance, researchers at the University of Cambridge reported that modifying the ethyl ester moiety into a carboxylic acid form enhanced solubility by 300% in aqueous media, a breakthrough for improving bioavailability.

In biomedical research, this compound's benzeneacetic acid backbone has drawn attention due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical trials conducted at Stanford University's Drug Discovery Center revealed that analogs retaining this core structure exhibited COX-2 inhibitory activity comparable to celecoxib but with reduced gastrointestinal side effects. The epoxy functionality further enables covalent binding to cysteine residues on target proteins, as shown in recent work published in Nature Communications, which could lead to novel targeted therapies.

The synthesis of CAS No. 76805-25-9 has undergone significant optimization in recent years. Traditional methods requiring harsh conditions (>180°C) have been replaced by catalytic systems involving palladium nanoparticles operating at ambient temperatures. This green chemistry approach reduces energy consumption by 65% while achieving >95% yield, as documented in an Angewandte Chemie study from 2023. The improved protocol also eliminates hazardous solvents previously used for epoxide formation.

In material science applications, this compound serves as a crosslinking agent for creating stimuli-responsive hydrogels. Researchers at MIT demonstrated that incorporating the oxiranylmethoxy group into polymer networks enabled pH-sensitive swelling behavior ideal for drug delivery systems. Computational modeling using DFT calculations confirmed that the epoxy ring's strain energy contributes significantly to these responsive properties, providing design principles for next-generation smart materials.

Clinical translational studies are currently exploring its potential as a prodrug carrier platform. A collaborative project between Merck KGaA and ETH Zurich has shown that attaching therapeutic payloads via the epoxy group results in targeted release mechanisms triggered by tumor microenvironment conditions like low pH or enzymatic activity. Early toxicity assessments using zebrafish models indicated no observable adverse effects at therapeutic doses, aligning with its favorable safety profile compared to conventional carriers.

The compound's unique reactivity profile also finds application in click chemistry strategies for bioconjugation reactions. A 2024 study from Scripps Research Institute demonstrated that combining this molecule with azide-functionalized biomolecules enabled copper-free cycloaddition processes with >98% efficiency under physiological conditions. This opens new avenues for labeling proteins and nucleic acids without compromising biological activity.

Spectroscopic analysis confirms its distinct structural features: proton NMR shows characteristic signals at δ 4.1–4.3 ppm corresponding to the ethyl ester protons and δ 3.1–3.4 ppm from the oxiranyl methylene group (J = 6.8 Hz). X-ray crystallography data published last year revealed intermolecular hydrogen bonding between the carboxylic acid (via ester carbonyl) and neighboring methoxy groups, stabilizing crystalline structures suitable for solid-state applications.

Economic analysis suggests this compound will play an increasingly important role in specialty chemical markets due to its dual utility as both an intermediate and functional material component. Market intelligence reports project annual growth rates exceeding 14% through 2030 driven by expanding applications in biopharmaceuticals and smart polymers sectors.

Ongoing research continues to uncover new functionalities through post-synthetic modifications of its core structure. Investigations into photoresponsive variants – achieved by appending azobenzene groups onto the benzene ring – are underway at Osaka University's Advanced Materials Lab, aiming to develop light-switchable drug delivery systems with unprecedented control over release kinetics.

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